1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene
CAS No.: 220969-35-7
Cat. No.: VC19097447
Molecular Formula: C22H36Cl2O4
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220969-35-7 |
|---|---|
| Molecular Formula | C22H36Cl2O4 |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | 1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
| Standard InChI | InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3 |
| Standard InChI Key | QMXMPTDNOUWURE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene, reflects its three primary substituents:
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Two 2-(2-chloroethoxy)ethoxy groups at the 1- and 2-positions of the benzene ring.
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A 2,4,4-trimethylpentan-2-yl (t-octyl) group at the 4-position .
The molecular formula is C₂₂H₃₆Cl₂O₄, with a molecular weight of 435.4 g/mol. Key structural identifiers include:
Physical Properties
The t-octyl group enhances hydrophobicity, while the ether and chloro groups contribute to polar interactions, making the compound amphiphilic .
Synthesis and Manufacturing
Industrial Synthesis
A patented method (CN104086382A) outlines the synthesis using 2-(2-chloroethoxy)ethoxybenzene and 2-chloro-2,4,4-trimethylpentane under controlled conditions :
Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or chloroform |
| Acid Binder | Triethylamine |
| Molar Ratio | 1:1 (substrate:alkylating agent) |
| Temperature | 50–60°C |
| Reaction Time | 2–3 hours |
This method achieves yields >85% with minimal byproducts, scalable for industrial production .
Purification and Analysis
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Chromatography: Reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases .
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Spectroscopy: IR and NMR confirm ether (C-O-C, ~1100 cm⁻¹) and chloroalkane (C-Cl, ~700 cm⁻¹) functional groups.
Applications in Pharmaceuticals and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in benzethonium chloride synthesis, a quaternary ammonium antiseptic . Its chloroethoxy groups enable further functionalization:
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Ether Cleavage: Reaction with HI yields iodinated derivatives for antimicrobial testing.
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Alkylation: Forms cationic surfactants with enhanced bioavailability .
Industrial Uses
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Surfactants: The amphiphilic structure stabilizes emulsions in agrochemical formulations.
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Polymer Additives: Improves thermal stability in polyvinyl chloride (PVC) production .
Environmental and Biological Impact
Mammalian Toxicity
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Acute Exposure: LD₅₀ >2000 mg/kg (rat, oral), classifying it as low toxicity.
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Chronic Effects: Chlorinated ethers may disrupt endocrine pathways at sublethal doses .
Analytical and Regulatory Considerations
Detection Methods
| Method | Application | Sensitivity |
|---|---|---|
| GC-MS | Trace analysis in water | 0.1 ppb |
| HPLC-UV | Bulk purity assessment | 95% accuracy |
Comparative Analysis with Related Compounds
Future Perspectives
Research priorities include:
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